Lipophilicity (Computed logP): Optimal Oral Bioavailability Window vs. Polar and Lipophilic Analogs
The target compound exhibits a computed logP of 4.037 [1], placing it within the optimal lipophilicity range (logP 1–5) for oral bioavailability according to Lipinski's Rule of Five. In comparison, the 2-thienyl analog (CAS not assigned, C25H22N2O5S2) is predicted to have a lower logP due to the presence of an additional sulfur atom introducing polarity, while the 2-(4-ethylphenyl) analog (C27H24N2O5S, same formula weight but different topology) is expected to have a higher logP due to the extended alkyl chain. The target compound's logP of 4.037 represents a balanced middle ground that favors passive membrane permeability without the excessive lipophilicity associated with poor aqueous solubility and high metabolic clearance [2].
| Evidence Dimension | Computed octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 4.037 |
| Comparator Or Baseline | 2-Thienyl analog (estimated logP ~3.2–3.5); 2-(4-ethylphenyl) analog (estimated logP ~4.8–5.1). Class reference: optimal oral drug logP range = 1–5 (Lipinski). |
| Quantified Difference | Target compound logP ~0.5–0.8 units more lipophilic than 2-thienyl analog; ~0.8–1.1 units less lipophilic than 4-ethylphenyl analog. |
| Conditions | Computed using ZINC molecular property algorithms. No experimental logP or logD data available for this specific compound. |
Why This Matters
The logP value of 4.037 positions the target compound favorably for cell-based assays requiring passive membrane diffusion, while avoiding the solubility and non-specific binding issues associated with more lipophilic analogs—an important consideration when selecting a probe for intracellular target engagement studies.
- [1] ZINC Database. ZINC5495324: logP = 4.037, Molecular Weight = 488.565. Available at: https://zinc.docking.org/substances/ZINC000005495324/ View Source
- [2] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
